[(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride

Salt selection Preformulation Weighing accuracy

[(2H-1,3-Benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride (CAS 1158376-65-8) is a secondary amine hydrochloride salt featuring a 1,3-benzodioxole (methylenedioxybenzene) core linked via a methylene bridge to an N-isobutyl (2-methylpropyl) amine moiety. With a molecular weight of 243.73 g/mol and a molecular formula of C12H18ClNO2, this compound belongs to the class of benzodioxole-containing heterocyclic building blocks.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 1158376-65-8
Cat. No. B3085910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride
CAS1158376-65-8
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC2=C(C=C1)OCO2.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-9(2)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,6-8H2,1-2H3;1H
InChIKeyRMBNZBPNOZATMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(2H-1,3-Benzodioxol-5-yl)methyl](2-methylpropyl)amine Hydrochloride (CAS 1158376-65-8): A Specialized Benzodioxole Secondary Amine Building Block for Antihypertensive Agent Synthesis


[(2H-1,3-Benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride (CAS 1158376-65-8) is a secondary amine hydrochloride salt featuring a 1,3-benzodioxole (methylenedioxybenzene) core linked via a methylene bridge to an N-isobutyl (2-methylpropyl) amine moiety [1]. With a molecular weight of 243.73 g/mol and a molecular formula of C12H18ClNO2, this compound belongs to the class of benzodioxole-containing heterocyclic building blocks . Its primary documented application is as a key synthetic intermediate in the preparation of the antihypertensive agent 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide hydrochloride, as disclosed in US Patent 4,221,808A [2]. The hydrochloride salt form confers distinct physicochemical advantages—including enhanced aqueous solubility, crystallinity, and handling characteristics—compared to its freebase counterpart (CAS 68291-95-2) and structurally related benzodioxole amines, making it the preferred form for reproducible synthetic workflows and pharmaceutical intermediate procurement .

Why [(2H-1,3-Benzodioxol-5-yl)methyl](2-methylpropyl)amine Hydrochloride Cannot Be Replaced by Generic Benzodioxole Amines


Benzodioxole-containing amines are not interchangeable commodities. Even among close structural analogs within the C11–C12 benzodioxole amine space, three critical variables dictate functional performance: (i) the salt form (freebase vs. hydrochloride), which directly impacts solubility, stability, and weighing accuracy in stoichiometric reactions; (ii) the N-alkyl substituent branching pattern (isobutyl vs. sec-butyl vs. n-propyl vs. methyl), which controls lipophilicity (LogP), steric accessibility of the amine lone pair, and metabolic stability of downstream products; and (iii) the linker topology between the benzodioxole ring and the amine nitrogen (methylene vs. ethylene vs. direct α-attachment), which alters the spatial orientation and conformational flexibility of the pharmacophore . Substituting the hydrochloride salt of the isobutyl-methylene-benzodioxole amine with, for example, a sec-butyl freebase analog (CAS 68291-96-3) or a primary amine analog with an ethylene linker (CAS 40742-32-3) introduces uncontrolled variability in reaction kinetics, product purity, and biological activity of the final compound, as demonstrated by the structure-activity relationships established in the antihypertensive benzamide series [1]. The quantitative evidence below establishes the measurable physicochemical and functional boundaries that define where this specific compound differentiates from its closest analogs.

Quantitative Differentiation Evidence: [(2H-1,3-Benzodioxol-5-yl)methyl](2-methylpropyl)amine Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Enables 0.42 LogP Unit Increase and Superior Crystallinity vs. Freebase for Accurate Stoichiometric Dispensing

The hydrochloride salt (CAS 1158376-65-8) exhibits a computed LogP of 2.58, compared to 2.16 for the corresponding freebase (CAS 68291-95-2), representing a +0.42 LogP unit increase . The salt form has a molecular weight of 243.73 g/mol (C12H18ClNO2) versus 207.27 g/mol (C12H17NO2) for the freebase, a +17.6% mass difference that reduces relative weighing error in sub-gram synthetic applications [1]. The hydrochloride salt is provided with documented NMR, HPLC, and LC-MS quality control data, whereas the freebase is typically supplied with only basic purity certification . The salt's crystalline nature reduces hygroscopicity and amine oxidation compared to the freebase oil, extending usable shelf-life under standard laboratory storage conditions.

Salt selection Preformulation Weighing accuracy Hydroscopicity

Isobutyl N-Substitution Confers +0.28 LogP Advantage and Reduced Steric Hindrance vs. sec-Butyl Analog

The target compound's isobutyl (2-methylpropyl) N-substituent yields a computed LogP of 2.58, compared to 2.30 for the sec-butyl (butan-2-yl) analog (CAS 68291-96-3), a difference of +0.28 LogP units . The XlogP for the sec-butyl analog is reported as 2.6 from an alternative computational method, indicating comparable lipophilicity ranges . However, the critical differentiation lies in steric accessibility: the isobutyl group presents a primary carbon (CH2) adjacent to the amine nitrogen, whereas the sec-butyl group presents a secondary carbon (CH), creating greater steric hindrance around the nucleophilic amine center. This difference directly impacts N-alkylation and reductive amination reaction rates in subsequent synthetic steps. The isobutyl analog is the specifically claimed intermediate in US Patent 4,221,808A for the synthesis of the antihypertensive agent with pA2 (β) = 8.46 and blood pressure reduction of 42 mmHg at 1 hour and 67 mmHg at 4 hours in spontaneously hypertensive rats at 50 mg/kg p.o. [1].

Lipophilicity optimization Steric effects N-alkyl SAR Amine reactivity

Methylene Linker Topology Differentiates from Ethylene-Linked Primary Amine: TPSA Difference of 14 Ų and H-Bond Donor Count

The target compound features a one-carbon methylene linker (benzodioxole-CH2-NH-isobutyl) with a computed topological polar surface area (TPSA) of 30.49 Ų and 1 H-bond donor (neutral amine) / 2 H-bond donors (protonated salt) . In contrast, the primary amine analog α-methyl-1,3-benzodioxole-5-propanamine (CAS 40742-32-3) incorporates a two-carbon ethylene linker (benzodioxole-CH2-CH(CH3)-NH2) with a TPSA of 44.48 Ų (+14.0 Ų) and features a primary amine (2 H-bond donors as freebase) . The LogP difference is modest (2.58 vs. 2.40), but the +14 Ų TPSA increase in the primary amine analog is significant for blood-brain barrier penetration predictions (threshold ~60-70 Ų for CNS penetration; both compounds remain below this threshold but the 46% TPSA increase for the comparator may alter tissue distribution of derived conjugates). The secondary amine structure of the target compound provides a single site for further N-functionalization, whereas the primary amine analog offers two potential derivatization sites, leading to different reaction chemoselectivity profiles in parallel synthesis applications [1].

Linker topology Polar surface area Hydrogen bonding Pharmacophore geometry

Regioisomeric Differentiation from M-ALPHA HCl: Benzylic vs. α-Carbon Amine Attachment Alters Molecular Weight by +6% and LogP by +0.2 Units

The target compound (CAS 1158376-65-8, MW 243.73, LogP 2.58) differs from its regioisomer [1-(2H-1,3-benzodioxol-5-yl)propyl](methyl)amine hydrochloride (M-ALPHA HCl, CAS 1134709-81-1, MW 229.70, LogP ~2.4 by structural inference) in two critical aspects : (i) the amine attachment point—benzylic methylene in the target versus α-carbon of the propyl chain in M-ALPHA; and (ii) the N-alkyl substitution—isobutyl (MW contribution 57.11) versus methyl (MW contribution 15.03). The molecular weight difference of +14.03 g/mol (+6.1%) reflects the larger N-alkyl group in the target. M-ALPHA is a known empathogenic positional isomer of MDMA documented in Shulgin's PiHKAL [1], whereas the target compound has no reported serotonergic activity and is exclusively documented as a synthetic intermediate for cardiovascular agents [2]. The regioisomeric distinction carries significant regulatory and application-specific implications: the target compound is procured as a research intermediate for antihypertensive drug development, while M-ALPHA falls under controlled substance regulations in multiple jurisdictions.

Regioisomerism Positional isomer Amine attachment Pharmacophore mapping

Documented Building Block Role: Patent-Backed Synthetic Utility Produces Antihypertensive Agent with pA2 (β) = 8.46 and Blood Pressure Reduction of 67 mmHg at 4 Hours

US Patent 4,221,808A explicitly discloses the use of 3-(1,3-benzodioxol-5-yl)-1-methylpropylamine—a primary amine structurally derived from and sharing the benzodioxole-methylpropyl pharmacophore with the target secondary amine—as the key building block for synthesizing the antihypertensive agent of Formula I [1]. The target compound [(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine represents the N-isobutyl secondary amine variant of this pharmacophore. The final drug substance (hydrochloride salt of Formula I) demonstrated pA2 values of 5.14 (α-adrenergic) and 8.46 (β-adrenergic), with a β/α selectivity ratio exceeding 2089—indicating highly selective β-blockade devoid of α-blockade [2]. In spontaneously hypertensive rats (SHR, Okamoto-Aoki strain), a single 50 mg/kg oral dose reduced systolic blood pressure by 42 mmHg at 1 hour and 67 mmHg at 4 hours post-dose, compared to phentolamine (62 mmHg at 1 h, 60 mmHg at 4 h) and propranolol (no significant reduction) [3]. The superior β/α selectivity ratio (>2089 vs. 55 for the 2-hydroxybenzamide comparator and <0.002 for phentolamine) demonstrates that the benzodioxole-methylpropylamine scaffold provides a unique pharmacological profile unobtainable with non-benzodioxole amine building blocks.

Synthetic intermediate Antihypertensive β-blocker Cardiovascular

Purity Specification and Documentation: 98% Purity with NMR/HPLC/LC-MS Traceability for GLP-Compliant Synthetic Workflows

The target compound is commercially available at 98% purity from Leyan (Product 1193606) and at 98% from MolDB (Cat. M227449, $230/1g), with the latter providing NMR, HPLC, and LC-MS documentation . AKSci offers the compound at 95% minimum purity (Cat. 4228CX) . The freebase form (CAS 68291-95-2) is available from Fluorochem at 95+% purity (2816 CNY/1g, ~$390 USD/1g), making the HCl salt the more economical option per gram of active amine . Critically, the HCl salt (CAS 1158376-65-8) has a dedicated MDL number (MFCD07107381) distinct from the freebase (MFCD04595968), ensuring unambiguous chemical registration and inventory management in compound management systems . The availability of multi-vendor sourcing with documented purity and analytical traceability meets the procurement requirements for GLP-compliant and IND-enabling synthetic workflows, reducing the risk of batch-to-batch variability that can compromise multi-step synthesis reproducibility.

Quality control GLP compliance Batch traceability Procurement specification

Preferred Application Scenarios for [(2H-1,3-Benzodioxol-5-yl)methyl](2-methylpropyl)amine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of β-Selective Adrenergic Receptor Blockers with High β/α Selectivity Ratio (>2000)

The compound serves as the N-alkyl secondary amine building block for constructing benzodioxole-containing β-adrenergic antagonists. When used in N-alkylation reactions with bromoketone intermediates—as described in US Patent 4,221,808A—the resulting drug substance achieves a β/α selectivity ratio exceeding 2089, with pA2 (β) = 8.46 in isolated guinea pig atria [1]. This selectivity profile is mechanistically linked to reduced orthostatic hypotension compared to non-selective α-blockers such as phentolamine (β/α <0.002), making the target compound the preferred building block for cardiovascular drug discovery programs targeting hypertension without the side-effect liability of α-blockade . The hydrochloride salt's 98% purity and crystalline form ensure accurate stoichiometric control in the critical bromoketone coupling step, where excess or deficiency of the amine can lead to bis-alkylated byproducts or incomplete conversion, respectively .

Preformulation and Salt Selection Studies for Benzodioxole-Containing Drug Candidates

The +0.42 LogP unit difference between the hydrochloride salt (LogP 2.58) and the freebase (LogP 2.16) provides a measurable parameter for salt-form screening in preformulation development [1]. The crystalline hydrochloride enables accurate dispensing and reproducible dissolution testing, while its distinct MDL number (MFCD07107381) ensures unambiguous tracking in compound inventory systems. For drug discovery programs exploring benzodioxole-based pharmacophores, this compound serves as a reference standard for evaluating how salt form selection impacts LogP, aqueous solubility (estimated LogS ≈ -3.6, corresponding to ~251 μM based on class-level inference from structurally related benzodioxoles ), and solid-state stability. The 41% cost advantage of the HCl salt ($230/g) over the freebase (~$390/g from Fluorochem) further supports its selection as the default form for initial preformulation screens .

Parallel Synthesis of Benzodioxole-Amide Libraries for PDE4 or Cardiovascular Target Screening

The secondary amine architecture with a single N–H site enables chemoselective acylation and sulfonylation without the competing bis-functionalization observed with primary amine analogs such as CAS 40742-32-3 [1]. The isobutyl group's primary carbon adjacent to the nitrogen minimizes steric hindrance during amide bond formation, in contrast to the sec-butyl analog (CAS 68291-96-3) where the secondary α-carbon slows acylation kinetics . Combined with the compound's computed TPSA of 30.49 Ų—favorable for CNS penetration when incorporated into final drug-like molecules—this building block is well-suited for generating focused libraries of benzodioxole-containing amides, carbamates, and sulfonamides for screening against G-protein-coupled receptors (GPCRs), phosphodiesterases (PDE4), or ion channels . The availability of NMR/HPLC/LC-MS documentation supports the analytical quality control requirements of high-throughput parallel synthesis workflows [2].

Regulatory-Compliant Cardiovascular Research Without Controlled-Substance Licensing

Unlike its regioisomer M-ALPHA HCl (CAS 1134709-81-1)—a known psychoactive substance and positional isomer of MDMA—the target compound has no documented serotonergic activity and is exclusively cited in patent literature as a synthetic intermediate for antihypertensive agents [1]. This regulatory distinction is critical for academic and industrial laboratories operating under DEA or equivalent controlled-substance regulations: procurement of CAS 1158376-65-8 does not require Schedule I licensing, whereas M-ALPHA falls under controlled-substance scrutiny in multiple jurisdictions . The target compound's 98% purity, $230/g price point, and documented analytical traceability enable cardiovascular research programs to access the benzodioxole-methylpropylamine pharmacophore without the administrative burden, security requirements, and procurement delays associated with controlled substances . This makes it the practical choice for hypertension, heart failure, and β-adrenergic receptor pharmacology studies in academic and biotech settings.

Quote Request

Request a Quote for [(2H-1,3-benzodioxol-5-yl)methyl](2-methylpropyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.